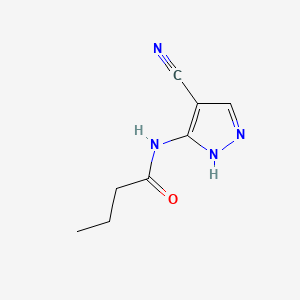![molecular formula C30H12N4O4S2 B573304 7,18-bis(1,3-thiazol-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone CAS No. 171915-93-8](/img/structure/B573304.png)
7,18-bis(1,3-thiazol-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,9-Di(1,3-thiazol-2-tl)anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone is a complex organic compound with the molecular formula C30H12N4O4S2 and a molecular weight of 556.57 g/mol . This compound is known for its unique structure, which includes thiazole rings and an anthraquinone core, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Di(1,3-thiazol-2-tl)anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone typically involves the condensation of anthraquinone derivatives with thiazole compounds under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction temperature and time are critical parameters that need to be optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and high throughput .
Analyse Chemischer Reaktionen
Types of Reactions
2,9-Di(1,3-thiazol-2-tl)anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole rings and the anthraquinone core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted anthraquinone and thiazole derivatives, which can have different properties and applications depending on the nature of the substituents .
Wissenschaftliche Forschungsanwendungen
2,9-Di(1,3-thiazol-2-tl)anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 2,9-Di(1,3-thiazol-2-tl)anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone involves its interaction with molecular targets such as enzymes and receptors. The thiazole rings and anthraquinone core can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity and function . The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Anthra[2,1,9-def6,5,10-d’e’f’]diisoquinoline-1,3,8,10(2H,9H)-tetrone: Similar structure but lacks thiazole rings.
1,3,8,10(2H,9H)-Tetraone, 2,9-bis(2-phenylethyl)anthra[2,1,9-def6,5,10-d’e’f’]diisoquinoline: Contains phenylethyl groups instead of thiazole rings.
Uniqueness
The presence of thiazole rings in 2,9-Di(1,3-thiazol-2-tl)anthra2,1,9-def:6,5,10-d’e’f’diisoquinoline-1,3,8,10-tetrone imparts unique electronic and steric properties, making it distinct from other similar compounds. These properties enhance its reactivity and interaction with biological targets, making it a valuable compound in various scientific applications .
Eigenschaften
IUPAC Name |
7,18-bis(1,3-thiazol-2-yl)-7,18-diazaheptacyclo[14.6.2.22,5.03,12.04,9.013,23.020,24]hexacosa-1(23),2,4,9,11,13,15,20(24),21,25-decaene-6,8,17,19-tetrone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H12N4O4S2/c35-25-17-5-1-13-14-2-6-19-24-20(28(38)34(27(19)37)30-32-10-12-40-30)8-4-16(22(14)24)15-3-7-18(23(17)21(13)15)26(36)33(25)29-31-9-11-39-29/h1-12H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPCJDAAOZYPRER-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=CC=C4C3=C1C5=C6C4=CC=C7C6=C(C=C5)C(=O)N(C7=O)C8=NC=CS8)C(=O)N(C2=O)C9=NC=CS9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H12N4O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-N-(4-methoxyphenyl)-3-oxobutanamide](/img/structure/B573231.png)





![3-Ethyl-2-({3-[(3-ethyl-6-methyl-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-6-methyl-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B573241.png)
![2-Phenyl-6-(trifluoromethyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B573242.png)
